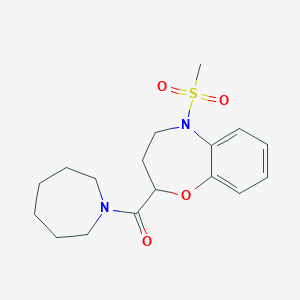![molecular formula C13H24Cl2N2O B6056654 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B6056654.png)
1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride, also known as MBPEA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and receptors in the brain and peripheral nervous system. Specifically, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been shown to interact with adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been shown to have a number of biochemical and physiological effects, including the stimulation of adrenergic receptors, the inhibition of certain enzymes, and the modulation of certain neurotransmitters. These effects can lead to changes in blood pressure, heart rate, and other physiological parameters.
実験室実験の利点と制限
One advantage of using 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride in lab experiments is its relatively low cost and availability. Additionally, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been shown to have a high degree of selectivity for certain receptors and enzymes, which can make it a useful tool in studying specific biochemical and physiological processes. However, like any chemical compound, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has its limitations, including potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride. One area of interest is the development of new therapeutic agents based on the structure of 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride. Additionally, further studies on the mechanism of action of 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride could lead to a better understanding of the role of adrenergic receptors in various physiological processes. Finally, the development of new synthetic methods for 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride could lead to improved yields and greater availability of this important compound.
合成法
1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-bromoethylamine, followed by the addition of propan-2-ol and hydrochloric acid. The resulting compound is then purified through recrystallization.
科学的研究の応用
1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been studied extensively for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. In pharmacology, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been shown to have potential as a therapeutic agent for the treatment of conditions such as hypertension and asthma. In neuroscience, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been used as a tool to study the role of certain neurotransmitters in the brain. In biochemistry, 1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride has been used to investigate the structure and function of certain proteins.
特性
IUPAC Name |
1-[2-[(4-methylphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-9-12(2)16;;/h3-6,12,14-16H,7-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFWJLSMOMAQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCNCC(C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Methylphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6056602.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6056608.png)
![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide](/img/structure/B6056624.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6056626.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![N-(2-methoxyethyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6056642.png)
![N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
